Sulfone, 2-chlorooctyl phenyl
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Overview
Description
Sulfone, 2-chlorooctyl phenyl: is a chemical compound with the molecular formula C8H9ClO2S . It is a white to almost white powder with a molecular weight of 204.67 g/mol . This compound is known for its utility in various chemical reactions and applications in scientific research.
Synthetic Routes and Reaction Conditions:
Synthesis: The compound can be synthesized through the reaction of 2-chlorooctanol with phenylsulfonyl chloride under controlled conditions.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Substitution: Substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products Formed:
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides.
Substitution: Various substituted phenyl sulfones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other chemical compounds. Biology: Investigated for potential biological activities and interactions with biomolecules. Medicine: Studied for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties. Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The mechanism of action involves the sulfone group interacting with biological molecules, leading to various biological responses.
Comparison with Similar Compounds
2-Chloroethyl phenyl sulfone: Similar structure but with an ethyl group instead of an octyl group.
Bis(4-chlorophenyl) sulfone: Contains two phenyl groups with chlorine substituents.
Uniqueness: The presence of the octyl group in 2-chlorooctyl phenyl sulfone provides unique chemical and physical properties compared to its counterparts, making it suitable for specific applications.
Properties
CAS No. |
5398-14-1 |
---|---|
Molecular Formula |
C14H21ClO2S |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
2-chlorooctylsulfonylbenzene |
InChI |
InChI=1S/C14H21ClO2S/c1-2-3-4-6-9-13(15)12-18(16,17)14-10-7-5-8-11-14/h5,7-8,10-11,13H,2-4,6,9,12H2,1H3 |
InChI Key |
CGIDFWMJFIUOPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CS(=O)(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
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